molecular formula C12H8F16O3 B12089320 Ethyl 1H,1H,9H-perfluorononyl carbonate

Ethyl 1H,1H,9H-perfluorononyl carbonate

Cat. No.: B12089320
M. Wt: 504.16 g/mol
InChI Key: HYXSSURFWVTKJO-UHFFFAOYSA-N
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Description

Ethyl 1H,1H,9H-perfluorononyl carbonate is a specialized organofluorine compound known for its unique chemical properties. It is characterized by the presence of a perfluorinated carbon chain, which imparts distinct hydrophobic and lipophobic characteristics. This compound is used in various scientific and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1H,1H,9H-perfluorononyl carbonate typically involves the reaction of perfluorononyl alcohol with ethyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The general reaction scheme is as follows:

C9F19CH2OH+ClCOOCH2CH3C9F19CH2OCOOCH2CH3+HCl\text{C}_9\text{F}_{19}\text{CH}_2\text{OH} + \text{ClCOOCH}_2\text{CH}_3 \rightarrow \text{C}_9\text{F}_{19}\text{CH}_2\text{OCOOCH}_2\text{CH}_3 + \text{HCl} C9​F19​CH2​OH+ClCOOCH2​CH3​→C9​F19​CH2​OCOOCH2​CH3​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining the anhydrous conditions and precise temperature control required for the reaction.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1H,1H,9H-perfluorononyl carbonate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, it can hydrolyze to form perfluorononyl alcohol and ethyl carbonate.

    Substitution: It can participate in nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.

    Reduction: The compound can be reduced to form simpler fluorinated alcohols.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous acids/bases.

    Substitution: Nucleophiles such as amines or thiols.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products

    Hydrolysis: Perfluorononyl alcohol and ethyl carbonate.

    Substitution: Various substituted perfluorononyl derivatives.

    Reduction: Fluorinated alcohols.

Scientific Research Applications

Ethyl 1H,1H,9H-perfluorononyl carbonate is used in several scientific research fields:

    Chemistry: As a reagent in the synthesis of fluorinated compounds.

    Biology: In studies involving the interaction of fluorinated compounds with biological membranes.

    Industry: Used in the production of specialized coatings and materials that require hydrophobic and lipophobic properties.

Mechanism of Action

The mechanism of action of Ethyl 1H,1H,9H-perfluorononyl carbonate involves its interaction with various molecular targets. The perfluorinated chain interacts with hydrophobic regions of molecules, while the carbonate group can participate in esterification and other reactions. This dual functionality allows it to modify surfaces and interfaces effectively.

Comparison with Similar Compounds

Ethyl 1H,1H,9H-perfluorononyl carbonate can be compared with other perfluorinated carbonates such as:

  • Mthis compound
  • Propyl 1H,1H,9H-perfluorononyl carbonate

Uniqueness

This compound is unique due to its specific chain length and the presence of an ethyl group, which provides a balance between hydrophobicity and reactivity. This makes it particularly useful in applications where precise control over surface properties is required.

Properties

Molecular Formula

C12H8F16O3

Molecular Weight

504.16 g/mol

IUPAC Name

ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl carbonate

InChI

InChI=1S/C12H8F16O3/c1-2-30-5(29)31-3-6(15,16)8(19,20)10(23,24)12(27,28)11(25,26)9(21,22)7(17,18)4(13)14/h4H,2-3H2,1H3

InChI Key

HYXSSURFWVTKJO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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